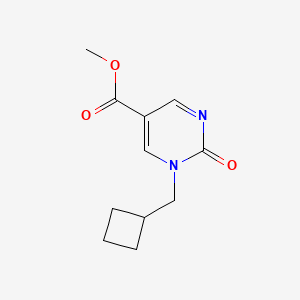

Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a cyclobutylmethyl substituent at the N1 position and a methyl ester group at the C5 position. Dihydropyrimidines are a class of heterocyclic compounds with diverse applications in medicinal chemistry, including antibacterial, antiviral, and anticancer activities.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 1-(cyclobutylmethyl)-2-oxopyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H14N2O3/c1-16-10(14)9-5-12-11(15)13(7-9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 |

InChI Key |

NJFMUVLWMOECLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C(=O)N=C1)CC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclobutylmethyl ketone with a suitable amine and an esterifying agent can yield the desired dihydropyrimidine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has been investigated for its potential therapeutic applications in several areas:

Oncology

The compound has shown promise as an inhibitor of specific enzymes involved in cancer pathways. Similar compounds have been reported to exhibit:

- Antitumor Activity : By modulating cell signaling pathways that are crucial for cancer progression.

- Mechanism of Action : Inhibition of key enzymes that facilitate tumor growth and metastasis.

Virology

Research indicates that this compound may possess antiviral properties, particularly against viruses such as Hepatitis B. Its mechanism may involve:

- Modulation of Core Protein Interactions : This can disrupt viral replication processes.

Neuroprotection

Emerging studies suggest potential neuroprotective effects, which may be relevant in treating neurodegenerative diseases. The compound's ability to influence cellular signaling pathways could help mitigate:

- Oxidative Stress : A common factor in neurodegeneration.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

Study on Antiviral Activity

A study demonstrated that compounds with similar structures inhibited Hepatitis B virus replication by disrupting core protein interactions. This highlights the potential of this compound as a lead compound for antiviral drug development.

Research on Cancer Pathways

In vitro studies indicated that this compound could inhibit specific kinases involved in cancer cell proliferation. The findings suggest its application in developing targeted therapies for various cancers.

Mechanism of Action

The mechanism of action of Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s cyclobutylmethyl group distinguishes it from other dihydropyrimidine derivatives. Key structural analogs include:

Key Observations :

- Cycloalkyl vs. Aryl Groups : The cyclobutylmethyl group in the target compound may confer greater conformational flexibility and reduced steric hindrance compared to rigid aryl substituents (e.g., 2,4,6-trimethoxyphenyl in Compound 14).

- Electronic Effects: Electron-withdrawing groups (e.g., 4-cyanophenyl in Compound 15) enhance electrophilicity at the pyrimidine core, whereas electron-donating groups (e.g., 2,4,6-trimethoxyphenyl) increase resonance stabilization.

Physicochemical Properties

Comparative data on melting points (MP), yields, and spectral properties:

Notes:

- The cyclobutylmethyl group’s compact size may lower the melting point compared to bulkier aryl analogs (e.g., Compound 14).

- Aromatic substituents (e.g., 4-cyanophenyl in Compound 15) result in distinct downfield shifts in NMR due to electron-withdrawing effects.

Biological Activity

Methyl 1-(cyclobutylmethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a dihydropyrimidine core with a cyclobutylmethyl substituent. Its molecular formula is with a molecular weight of approximately 222.24 g/mol. The presence of functional groups such as the carboxylate and oxo groups enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor. Notably, it has shown potential in modulating pathways relevant to oncology and virology:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insights into the unique biological profile of this compound. The following table summarizes key structural similarities and differences:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | 0.92 | |

| 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | 0.90 | |

| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | 0.88 | |

| Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | 0.88 | |

| Ethyl 1,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | 0.84 |

The cyclobutylmethyl group distinguishes this compound from others in its class, potentially influencing its biological activity and interaction profile.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation. These findings suggest its application in targeted cancer therapies.

- Binding Affinity Assessments : Using techniques such as X-ray fluorescence (XRF) spectrometry, researchers have measured the binding affinities of this compound to various receptors. This method allows for estimating the therapeutic index and selectivity of the compound against different biological targets .

- Toxicological Evaluations : Safety data sheets indicate that while the compound is not classified as hazardous under GHS guidelines, appropriate safety measures should be taken during handling due to potential irritants .

Q & A

Basic Research Question

- 1H/13C NMR : Essential for identifying substituent environments. For example, the cyclobutylmethyl group shows distinct δ 3.43–3.55 ppm (OCH3) and δ 2.31–2.58 ppm (CH3) in analogous compounds .

- HRMS : Validates molecular weight (e.g., [M+Na+] = 357.08 for methyl 6-methyl derivatives) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1740 cm⁻¹) and NH stretches (~3335–3484 cm⁻¹) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra, especially for aromatic or sterically hindered substituents .

How can researchers address low yields in the synthesis of dihydropyrimidine derivatives?

Advanced Research Question

Low yields often stem from competing side reactions or poor solubility. Strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl2) or ionic liquids enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 30 minutes) and improves yield by 15–20% .

- Purification : Use recrystallization (e.g., from dioxane or DMSO) instead of column chromatography for polar derivatives .

Case Study : Methyl 4-(5-bromo-2-hydroxyphenyl) derivatives achieved 72% yield via optimized recrystallization, compared to 1% for fluorinated analogs .

What strategies are effective in resolving regioselectivity challenges during the synthesis of substituted dihydropyrimidines?

Advanced Research Question

Regioselectivity issues arise when multiple reactive sites exist (e.g., para vs. ortho substitution on aryl groups). Solutions include:

- Steric-Directing Groups : Bulky substituents (e.g., 2,4,6-trimethoxyphenyl) favor specific orientations during cyclization .

- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -CF3) stabilize intermediates, directing substitution to electron-rich positions .

- Computational Modeling : DFT calculations predict favorable transition states for regioselective pathways .

How to interpret conflicting NMR data in dihydropyrimidine derivatives with electron-withdrawing substituents?

Advanced Research Question

Electron-withdrawing groups (e.g., -Br, -CN) deshield adjacent protons, causing unexpected shifts. For example:

- Case 1 : Aryl protons in methyl 4-(4-cyanophenyl) derivatives exhibit downfield shifts (δ 7.68–8.33 ppm) due to conjugation with the nitrile group .

- Case 2 : NH protons may split into multiple signals (δ 9.20–12.62 ppm) in DMSO-d6 due to hydrogen bonding .

Resolution : Compare experimental data with computed NMR (e.g., Gaussian) and use deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent effects .

What crystallographic methods are recommended for analyzing dihydropyrimidine derivatives, especially with disorder?

Advanced Research Question

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

- Refinement : SHELXL-2018 effectively models disorder via PART instructions and anisotropic displacement parameters (ADPs). For example, cyclobutylmethyl groups often require split positions (occupancy 0.5:0.5) .

- Validation : Check R-factors (R1 < 0.05) and electron density maps (e.g., residual peaks < 0.5 eÅ⁻³) .

How to validate antibacterial activity findings when facing contradictory results across similar derivatives?

Advanced Research Question

- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups reduce activity in fluorinated analogs ).

- Control Experiments : Compare with known antibiotics (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.